Bienvenue dans la boutique en ligne BenchChem!

6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Synthetic Chemistry Building Block Versatility Electrophilic Substitution

6-Amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 15837-46-4) is a heterocyclic thiouracil derivative characterized by a pyrimidin-4(1H)-one core bearing a C2-thioxo group, a C6-amino substituent, and an N1-phenyl ring. Its molecular formula is C₁₀H₉N₃OS (MW 219.27 g/mol), with computed XLogP3-AA = 0.9, two H‑bond donors, three H‑bond acceptors, and one rotatable bond.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
CAS No. 15837-46-4
Cat. No. B183120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS15837-46-4
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N
InChIInChI=1S/C10H9N3OS/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
InChIKeyQVQJHSJTBJOIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 15837-46-4): Structural Identity and Physicochemical Baseline for Procurement


6-Amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 15837-46-4) is a heterocyclic thiouracil derivative characterized by a pyrimidin-4(1H)-one core bearing a C2-thioxo group, a C6-amino substituent, and an N1-phenyl ring [1]. Its molecular formula is C₁₀H₉N₃OS (MW 219.27 g/mol), with computed XLogP3-AA = 0.9, two H‑bond donors, three H‑bond acceptors, and one rotatable bond [1]. The compound is typically supplied as a solid at room temperature with minimum purities of 95–99% by commercial vendors . Its structure places it within the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) family, a scaffold broadly investigated for anticancer and antimicrobial applications [2].

Why In‑Class 2‑Thioxopyrimidinones Cannot Be Interchanged with 6‑Amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 15837‑46‑4)


Within the 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one family, substituent variations at N1, C5, and C6 profoundly alter both the chemical reactivity profile and the biological activity spectrum [1]. The unsubstituted C5 position of 6‑amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one makes it a privileged starting material for electrophilic functionalization (e.g., nitrosation, formylation, or Mannich reactions) that is not accessible with C5‑pre‑substituted analogs [2]. Conversely, the N1‑phenyl group provides a defined lipophilic handle (XLogP3-AA = 0.9) that distinguishes it from both the more hydrophilic unsubstituted 6‑amino‑2‑thiouracil and the more lipophilic N1‑aryl analogs (e.g., 6‑amino‑1‑(3‑trifluoromethylphenyl)‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one) [3]. Generic substitution among in‑class compounds therefore risks both altered synthetic outcomes and divergent structure‑activity relationships, as demonstrated by the class‑level anticancer data where subtle substituent changes shift MCF‑7 IC₅₀ values from 3.80 µg/mL to >50 µg/mL [1].

Quantitative Differentiation Evidence: 6‑Amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 15837‑46‑4) vs. Closest Analogs


C5‑Unsubstituted Scaffold Enables Unique Downstream Functionalization vs. 5‑Nitroso and 5‑Ethyl‑6‑hydroxy Analogs

6‑Amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one carries a vacant C5 position, enabling direct electrophilic substitution (e.g., nitrosation, formylation, or Mannich reactions) to generate fused pyrimidine libraries. In contrast, the closest C5‑substituted analogs—6‑amino‑5‑nitroso‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 15836‑99‑4) and 5‑ethyl‑6‑hydroxy‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 5349‑39‑3)—already occupy the C5 position, blocking this derivatization route [1]. The synthetic utility of the C5‑unsubstituted scaffold is demonstrated by its conversion to (6‑amino‑1‑phenyl‑2‑thioxo‑1,2,3,4‑tetrahydropyrimidin‑4‑ylidene)malononitrile, a key intermediate for fused purine, pteridine, and pyridopyrimidine systems [1].

Synthetic Chemistry Building Block Versatility Electrophilic Substitution

Balanced Lipophilicity (XLogP3-AA = 0.9) Differentiates from More and Less Lipophilic N1‑Aryl Analogs

The computed partition coefficient of 6‑amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one is XLogP3-AA = 0.9 [1], placing it in the optimal range for oral bioavailability according to Lipinski's rule of five. This contrasts with two closely related N1‑aryl analogs: the unsubstituted 6‑amino‑2‑thiouracil (no N1‑aryl group) is substantially more polar, while 6‑amino‑1‑(3‑trifluoromethylphenyl)‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 717827‑97‑9) carries an electron‑withdrawing CF₃ group that increases lipophilicity and alters electronic properties . The phenyl group provides a moderate, tunable hydrophobic contact without pushing the compound beyond drug‑like property space.

Physicochemical Properties Lipophilicity Drug-likeness

Class‑Level Anticancer Potency Reference: 2‑Thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one Series vs. Doxorubicin in MCF‑7 Cells

Although direct IC₅₀ data for the target compound against MCF‑7 are not available in public literature, the 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one chemotype to which it belongs has been systematically evaluated. In a study of structurally related thiouracil derivatives, the most active compounds (8, 11, 13a, 12) exhibited IC₅₀ values of 3.80, 4.00, 4.50, and 4.70 µg/mL against MCF‑7 breast cancer cells, compared with doxorubicin as reference [1]. Molecular docking suggested thymidylate synthase (PDB:1JU6) as the prospective target [1]. The target compound's C5‑unsubstituted and N1‑phenyl substitution pattern places it as a direct synthetic precursor to these active derivatives.

Anticancer Activity Breast Cancer MCF-7 Thymidylate Synthase Inhibition

Metal‑Chelating Potential Differentiates 6‑Amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one from Non‑Thioxo Pyrimidinones

The presence of both the C2‑thioxo and C6‑amino groups in the target compound provides a bidentate metal‑binding motif. A closely related derivative, 6‑amino‑5‑nitroso‑4‑oxo‑1‑phenyl‑2‑thioxo‑1,2,3,4‑tetrahydropyrimidine (VIII), has been characterized as a sensitive spectrophotometric reagent for cobalt and iron, with molar absorption coefficients of 4.48×10⁴ L·mol⁻¹·cm⁻¹ (Co complex) and 2.51×10⁴ L·mol⁻¹·cm⁻¹ (Fe complex) [1]. The non‑thioxo analog (6‑amino‑5‑nitroso‑4‑oxo‑1‑phenyl‑1,2,3,4‑tetrahydropyrimidine) lacks the C=S donor and shows significantly weaker metal‑binding sensitivity [1]. While the target compound lacks the 5‑nitroso auxiliary chromophore, the conserved thioxo‑amino donor set predicts qualitatively similar metal‑binding behavior, distinguishing it from 2‑oxo‑pyrimidinone analogs.

Analytical Chemistry Metal Chelation Spectrophotometric Reagent

Commercial Purity Differentiation: 99% min. (Lookchem) vs. 95% min. (CymitQuimica) for CAS 15837‑46‑4

Commercial sourcing data for CAS 15837‑46‑4 show two quality tiers: Lookchem lists a minimum purity of 99% , while CymitQuimica specifies a minimum purity of 95% . For the closely related analog 6‑amino‑1‑(2‑methoxyphenyl)‑2‑thioxo‑2,3‑dihydro‑1H‑pyrimidin‑4‑one (CAS 180028‑94‑8), typical purities are also in the 95–98% range. The availability of a 99% min. specification for the target compound provides a differentiated procurement option for applications requiring higher chemical purity (e.g., analytical standard preparation, sensitive catalytic reactions).

Procurement Purity Specification Vendor Comparison

H‑Bond Donor/Acceptor Profile Optimizes Crystallinity vs. N1‑Alkyl and N1‑H Analogs

The target compound possesses two hydrogen‑bond donors (C6‑NH₂ and N3‑H) and three hydrogen‑bond acceptors (C2=S, C4=O, and the pyrimidine ring nitrogen) [1]. This balanced H‑bond donor/acceptor ratio (2:3) promotes intermolecular hydrogen‑bond networks conducive to crystallinity. The N1‑unsubstituted analog (6‑amino‑2‑thiouracil) has three H‑bond donors (adding N1‑H), increasing water solubility but often yielding less crystalline solids. Conversely, N1,N3‑disubstituted analogs (e.g., 6‑amino‑1,3‑diphenyl‑2‑thiouracil) lose the N3‑H donor, reducing crystal packing efficiency. The experimentally observed solid‑state form of the target compound (available as a crystalline powder) is consistent with this balanced H‑bond profile.

Solid-State Properties Crystallography Formulation

Procurement‑Guided Application Scenarios for 6‑Amino‑1‑phenyl‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one (CAS 15837‑46‑4)


Medicinal Chemistry: C5‑Diversifiable Scaffold for Anticancer Lead Optimization

Research teams pursuing thymidylate synthase‑targeted anticancer agents can use the C5‑unsubstituted scaffold as a late‑stage diversification point. The class‑level MCF‑7 cytotoxicity data (IC₅₀ 3.80–4.70 µg/mL for optimized derivatives) [1] establish the chemotype's validity, while the vacant C5 position enables systematic SAR exploration through electrophilic substitution, condensation, or cross‑coupling reactions [2]. Procuring the 99% purity tier minimizes interference from side products during library synthesis.

Analytical Chemistry: Precursor for Thioxo‑Based Metal‑Chelating Reagents

The thioxo‑amino bidentate donor set, conserved in the target compound, underpins the development of sensitive spectrophotometric reagents for transition metal detection. The demonstrated performance of the 5‑nitroso derivative (ε = 4.48×10⁴ L·mol⁻¹·cm⁻¹ for Co) [3] validates the metal‑binding potential of the core structure. The C5‑unsubstituted target compound serves as the key intermediate for installing chromophoric groups (e.g., nitroso, arylazo) that tune absorption wavelength and sensitivity.

Synthetic Organic Chemistry: Building Block for Fused Pyrimidine Heterocycles

As demonstrated by Abdel‑Latif et al., (6‑amino‑1‑phenyl‑2‑thioxo‑1,2,3,4‑tetrahydropyrimidin‑4‑ylidene)malononitrile—directly derived from the target compound—is a versatile precursor for fused purine, pteridine, pyridopyrimidine, and pyrrolopyrimidine systems [2]. The balanced lipophilicity (XLogP3-AA = 0.9) [4] facilitates purification by standard chromatographic techniques, and the availability at 99% purity reduces the need for pre‑reaction purification.

Computational Chemistry & Cheminformatics: Drug‑Like Property Benchmark

With a molecular weight of 219.27 g/mol, XLogP3-AA = 0.9, two H‑bond donors, and three H‑bond acceptors [4], the compound adheres to all Lipinski rule‑of‑five criteria. This makes it an ideal reference compound for benchmarking computational models of oral bioavailability, permeability, and solubility within the thiouracil chemical space. Its single rotatable bond and moderate polarity also make it suitable for molecular dynamics simulations and free‑energy perturbation studies.

Quote Request

Request a Quote for 6-amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.